(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with a unique structure that includes an amino group and an aldehyde group attached to a tetrahydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the reduction of a precursor compound followed by functional group transformations. One common method involves the reduction of a nitro-substituted tetrahydronaphthalene derivative to form the corresponding amine, which is then oxidized to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes and controlled oxidation reactions to ensure high yield and purity. The use of specific catalysts and reaction conditions is crucial to achieve the desired stereochemistry and functional group placement.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: A stereoisomer with different spatial arrangement of atoms.
5-amino-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group, leading to different reactivity and applications.
2-naphthaldehyde: Lacks the tetrahydronaphthalene ring, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
828926-47-2 |
---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h4-7,11H,1-3,12H2/t11-/m1/s1 |
InChI-Schlüssel |
HXDQILNCLPZNCB-LLVKDONJSA-N |
Isomerische SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)C=O)N |
Kanonische SMILES |
C1CC(C2=C(C1)C=C(C=C2)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.